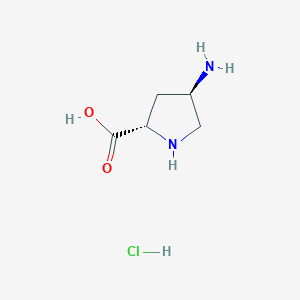
(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal is an organic compound characterized by the presence of a dimethylamino group, a nitrophenyl group, and an enal (a compound containing both an alkene and an aldehyde functional group)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal typically involves the condensation of 2-nitrobenzaldehyde with dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes an aldol condensation to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., R-SH)
Major Products Formed
Oxidation: 3-(dimethylamino)-2-(2-nitrophenyl)propanoic acid
Reduction: (E)-3-(dimethylamino)-2-(2-aminophenyl)prop-2-enal
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies may focus on its interaction with biological macromolecules such as proteins and DNA.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of dyes and polymers.
Mecanismo De Acción
The mechanism of action of (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylamino group may also play a role in modulating the compound’s interaction with biological targets, influencing its overall activity and potency.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enone
- (E)-3-(dimethylamino)-2-(4-nitrophenyl)prop-2-enal
- (E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enol
Uniqueness
(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal is unique due to the presence of both a nitrophenyl group and a dimethylamino group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(E)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)7-9(8-14)10-5-3-4-6-11(10)13(15)16/h3-8H,1-2H3/b9-7- |
Clave InChI |
PSNHGTBTKGIRRS-CLFYSBASSA-N |
SMILES isomérico |
CN(C)/C=C(/C=O)\C1=CC=CC=C1[N+](=O)[O-] |
SMILES canónico |
CN(C)C=C(C=O)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
![4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13005894.png)
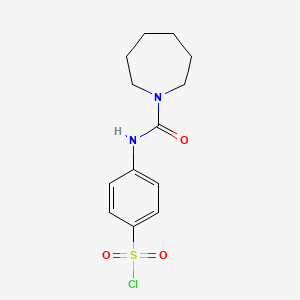
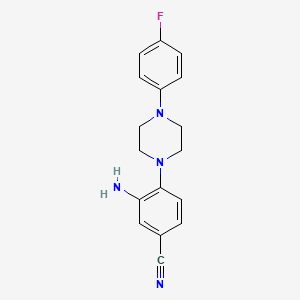

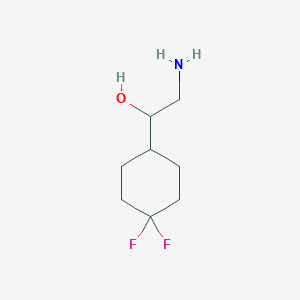

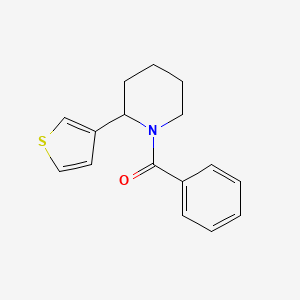

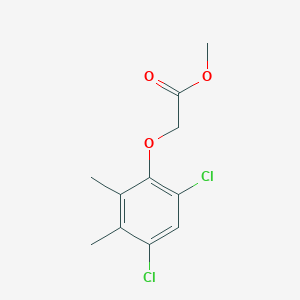
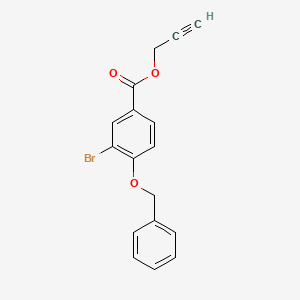
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one](/img/structure/B13005946.png)
